A deuterated labelled form of Hydroxy Pioglitazone M-IV which is a metabolite of Pioglitazone, a PPARγ agonist used as an anti-diabetic drug.
Hydroxy pioglitazone-d4 (M-IV)
CAS No.: 1188263-49-1
Cat. No.: VC0196670
Molecular Formula: C19H16D4N2O4S
Molecular Weight: 376.47
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1188263-49-1 |
---|---|
Molecular Formula | C19H16D4N2O4S |
Molecular Weight | 376.47 |
IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D |
SMILES | CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Chemical Identity and Properties
Chemical Structure and Nomenclature
Hydroxy pioglitazone-d4 (M-IV) is a deuterated analog of hydroxy pioglitazone, which is the fourth metabolite (M-IV) of the antidiabetic drug pioglitazone. Its chemical name is 5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione . The compound is characterized by the strategic placement of four deuterium atoms in the phenyl ring of the molecule, which distinguishes it from the non-deuterated metabolite while maintaining similar chemical properties.
Identification Parameters
Table 1: Identification Parameters for Hydroxy Pioglitazone-d4 (M-IV)
Parameter | Value | Reference |
---|---|---|
CAS Number | 1188263-49-1 | |
Molecular Formula | C19H20N2O4S | |
Molecular Weight | 376.5 g/mol | |
Unlabelled CAS Number | 146062-44-4 | |
Product Format | Neat | |
Purity | >95% (HPLC) |
Alternative Designations
The compound is known by several synonyms in scientific literature and commercial contexts. These include Leriglitazone-d4, Hydroxy Pioglitazone Labeled d4, and 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione . These alternative designations reflect both its structural features and its applications in different research contexts.
Relationship to Pioglitazone
Pioglitazone Pharmacology
Pioglitazone is a selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver . This mechanism improves insulin resistance associated with type 2 diabetes mellitus without increasing insulin secretion by pancreatic beta cells. Understanding the metabolism of pioglitazone, including the formation of metabolites like hydroxy pioglitazone (M-IV), is critical for evaluating its pharmacokinetics and efficacy.
Metabolite Characteristics
The metabolism of pioglitazone primarily involves cytochrome P450 enzymes, specifically CYP2C8 and, to a lesser extent, CYP3A4 . The resulting metabolites, including hydroxy pioglitazone, are partly converted to glucuronide or sulfate conjugates. Like the parent compound, the M-IV metabolite shows high protein binding (>98%), primarily to albumin in human plasma. The mean serum half-life of pioglitazone metabolites, including M-IV, ranges from 16-24 hours, which is considerably longer than that of the parent drug (3-7 hours) .
Analytical Applications
Role as an Internal Standard
Hydroxy pioglitazone-d4 (M-IV) serves as a crucial internal standard in bioanalytical methods for the quantification of pioglitazone and its metabolites in biological samples. The deuterium labeling creates a mass shift that allows for differentiation between the analyte and the internal standard during mass spectrometric analysis, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation . This property is essential for accurate quantitation, especially in complex biological matrices such as human plasma.
Bioanalytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods have been developed and validated for the simultaneous determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV) . These methods typically employ solid-phase extraction for sample preparation to isolate the analytes and internal standards from human plasma. The chromatographic separation is achieved using columns such as Hypersil Gold (100 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol and aqueous solutions in specific proportions.
Method Validation Parameters
The validated analytical methods for the determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV), demonstrate linear calibration curves over wide concentration ranges. For hydroxy pioglitazone (M-IV), the validated range is typically from 10.1 ng/mL to 1603.8 ng/mL in human plasma . The methods undergo rigorous validation for parameters including accuracy, precision, selectivity, recovery, matrix effects, and various stability studies to ensure reliable quantification in bioequivalence and pharmacokinetic studies.
Table 2: Analytical Parameters for Hydroxy Pioglitazone Determination
Research Applications
Bioequivalence Studies
Hydroxy pioglitazone-d4 (M-IV) is extensively used in bioequivalence studies to accurately quantify pioglitazone and its metabolites in human plasma samples . Bioequivalence studies are essential for comparing the pharmacokinetic profiles of generic formulations with the reference product. The ability to precisely measure not only the parent drug but also its active metabolites, including hydroxy pioglitazone (M-IV), provides a comprehensive assessment of bioequivalence, which is crucial for regulatory approval of generic medications.
Metabolic Profiling
Hydroxy pioglitazone-d4 (M-IV) facilitates detailed metabolic profiling of pioglitazone in various populations, including those with hepatic or renal impairment, different age groups, or patients with potential drug-drug interactions. The accurate quantification of metabolites helps researchers understand how these factors might influence the metabolic pathway of pioglitazone and potentially affect its efficacy or safety profile. This information is valuable for optimizing dosing strategies and identifying patients who might require dose adjustments.
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